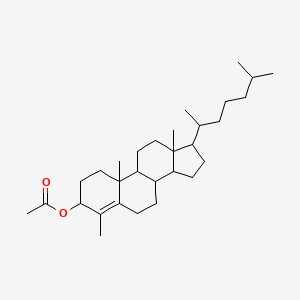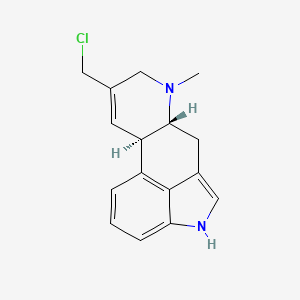
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-6-methyl-8,9-didehydroergoline typically involves multiple steps, starting from simpler ergoline derivatives. One common method involves the chloromethylation of a precursor compound using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide . The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Safety measures are crucial due to the hazardous nature of some reagents involved, such as chloromethyl methyl ether, which is a known carcinogen .
化学反応の分析
Types of Reactions
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted ergoline derivatives .
科学的研究の応用
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 8-(Chloromethyl)-6-methyl-8,9-didehydroergoline involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. For instance, it may interact with dopamine receptors in the brain, influencing neurotransmitter release and signaling pathways .
類似化合物との比較
Similar Compounds
8-Methyl-8,9-didehydroergoline: Lacks the chloromethyl group, resulting in different chemical properties and biological activities.
6-Chloromethyl-8,9-didehydroergoline: Similar structure but with the chloromethyl group at a different position, leading to variations in reactivity and applications.
Uniqueness
8-(Chloromethyl)-6-methyl-8,9-didehydroergoline is unique due to the specific positioning of the chloromethyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
56862-50-1 |
|---|---|
分子式 |
C16H17ClN2 |
分子量 |
272.77 g/mol |
IUPAC名 |
(6aR,10aR)-9-(chloromethyl)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C16H17ClN2/c1-19-9-10(7-17)5-13-12-3-2-4-14-16(12)11(8-18-14)6-15(13)19/h2-5,8,13,15,18H,6-7,9H2,1H3/t13-,15-/m1/s1 |
InChIキー |
QHXLPFGZFVEGNU-UKRRQHHQSA-N |
異性体SMILES |
CN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CCl |
正規SMILES |
CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)

![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
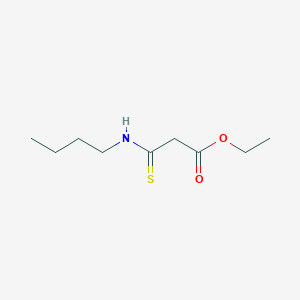
![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)
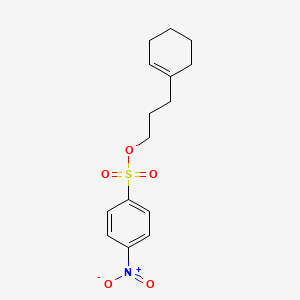


![5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol](/img/structure/B14634461.png)
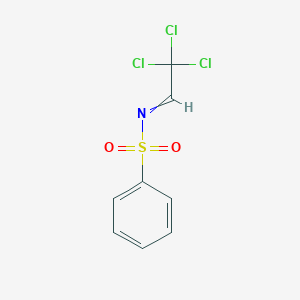
![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
